Betamethasone Valerate Impurity F
Overview
Description
Scientific Research Applications
1. Dermatological Applications
Betamethasone Valerate, a synthetic corticosteroid, is primarily used in dermatology. Its applications include the treatment of various skin conditions such as psoriasis, eczema, and dermatitis. Betamethasone Valerate's potency and efficacy in these conditions have been well-documented across multiple studies. It has been compared with other corticosteroids for its effectiveness and safety profile in treating skin conditions. For instance, a study by Yamauchi (2017) highlighted a novel formulation of betamethasone dipropionate, indicating its efficacy in treating psoriasis while maintaining a favorable safety profile (Yamauchi, 2017). Similarly, other research has also delved into the comparison of betamethasone valerate with other corticosteroids, demonstrating its relative advantages in specific dermatological applications (Nazhmutdinova, 2011).
2. Neonatal Care
Betamethasone Valerate has shown significant potential in neonatal care, particularly in the management of complications associated with prematurity. Research underscores its role in reducing neonatal morbidities like respiratory distress syndrome (RDS), intracranial hemorrhage, and necrotizing enterocolitis. It functions by promoting the maturation of fetal lung and other organ systems, thereby decreasing the chances of neonatal complications and enhancing survival rates. This is particularly evident in studies where betamethasone has been administered antenatally to reduce the risk of neonatal morbidities stemming from prematurity (Bittar, Francisco, & Zugaib, 2016).
3. Pharmacological Improvements and Comparative Studies
The ongoing research into Betamethasone Valerate also involves its comparative analysis with other corticosteroids to assess its particle sizes and effects when diluted. This research is crucial for understanding the relative neurotoxicities of different steroids and optimizing their clinical use. For instance, a study by Benzon et al. (2007) compared the sizes of particles of different steroids, including betamethasone, providing insights into their relative neurotoxicities and the impact of dilution on their properties (Benzon et al., 2007).
Safety And Hazards
Betamethasone Valerate Impurity F may cause damage to the endocrine system through prolonged or repeated exposure. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects. It causes skin irritation and may cause an allergic reaction. It may be harmful if swallowed. Repeated exposure may cause skin dryness or cracking .
properties
IUPAC Name |
[(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWBLDMZUXMBDQ-RQSDUSTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone valerate 9(11)-ene | |
CAS RN |
16125-28-3 | |
Record name | Betamethasone valerate delta-9(11) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016125283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BETAMETHASONE VALERATE .DELTA.-9(11) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGH6J3DYH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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